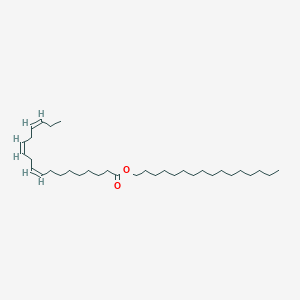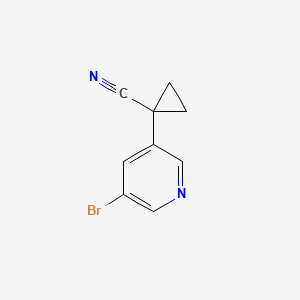
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
概要
説明
“1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is 1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is a solid at room temperature. . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.科学的研究の応用
Catalytic Cyclization in Organic Synthesis
A significant application of compounds related to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is in catalytic cyclization reactions. Cho and Kim (2008) demonstrated the use of a related compound, 3-Bromopyridine-4-carbaldehyde, in cyclization with carboxylic acids. This process, conducted in acetonitrile under carbon monoxide pressure and catalyzed by palladium, produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Synthesis of Cyclopropane Derivatives
Fariña et al. (1986) explored the reactions of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles. This process, involving a double Michael addition followed by internal nucleophilic substitution, leads to the formation of cyclopropane bis-lactones. Such reactions highlight the potential of brominated pyridine derivatives in synthesizing structurally complex cyclopropane compounds (Fariña et al., 1986).
Antibacterial Activity of Derivatives
Bogdanowicz et al. (2013) conducted a study on novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives exhibited significant antibacterial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthetic Applications in Chemistry
A key aspect of research on similar compounds is their use in synthetic chemistry. Uelkue et al. (1996) reported on the chlorination during an epoxidation reaction of an ethenocyclopropa(b)naphthalene derivative, which shows the potential of these compounds in complex chemical reactions and synthesis processes (Uelkue et al., 1996).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, H315, H319, H332, and H335, suggesting potential harm if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQZIJPWEAFLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736335 | |
| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1272357-22-8 | |
| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)
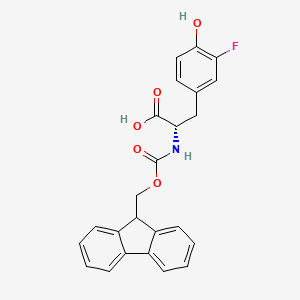
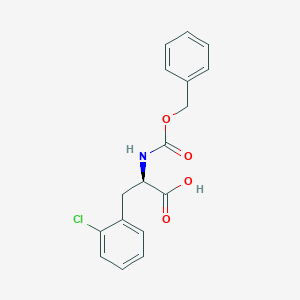
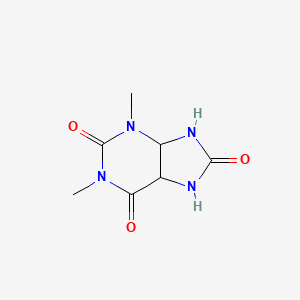
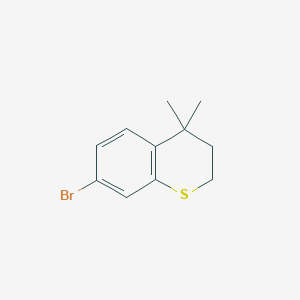
![tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3096126.png)

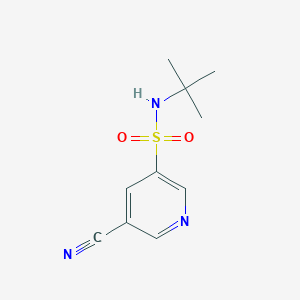
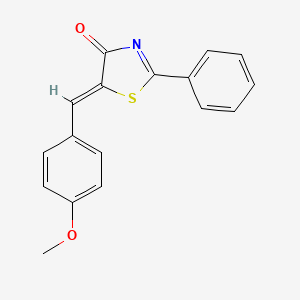
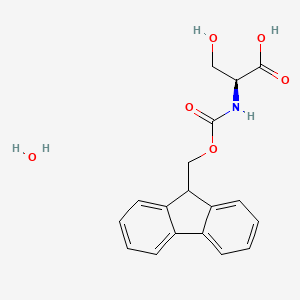
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)


